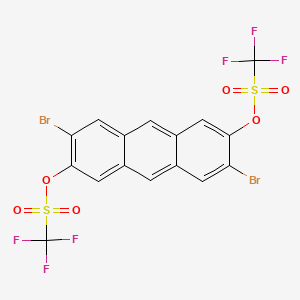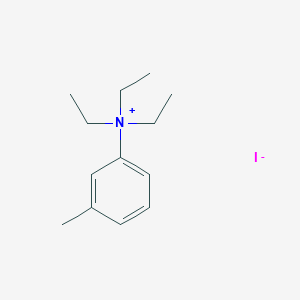
N,N,N-Triethyl-3-methylanilinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-Butyl-sydnon is a mesoionic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazolium-5-olate structure. These compounds are known for their unique electronic properties, which make them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butyl-sydnon typically involves the reaction of primary amines with nitrous acid to form the corresponding diazonium salts, which are then cyclized to form the sydnone ring. The specific conditions for the synthesis of 3-sec-Butyl-sydnon include:
Starting Materials: Primary amines, nitrous acid.
Reaction Conditions: Acidic medium, controlled temperature.
Cyclization: Formation of the sydnone ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of 3-sec-Butyl-sydnon follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain high-purity 3-sec-Butyl-sydnon.
Análisis De Reacciones Químicas
Types of Reactions: 3-sec-Butyl-sydnon undergoes various chemical reactions, including:
Oxidation: Conversion to oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxadiazole derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sydnone derivatives.
Aplicaciones Científicas De Investigación
3-sec-Butyl-sydnon has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile synthon in heterocyclic synthesis and cycloaddition reactions.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-sec-Butyl-sydnon involves its mesoionic nature, which allows it to participate in various chemical reactions. The compound’s electronic structure enables it to act as both an electrophile and a nucleophile, facilitating diverse chemical transformations. The molecular targets and pathways involved include:
Electrophilic Attack: On nucleophilic sites in biological molecules.
Nucleophilic Attack: On electrophilic centers in chemical reactions.
Comparación Con Compuestos Similares
3-sec-Butyl-sydnon can be compared with other sydnone derivatives and mesoionic compounds:
Similar Compounds: 3-Phenyl-sydnon, 3-Methyl-sydnon, and other 1,2,3-oxadiazolium-5-olate derivatives.
Uniqueness: 3-sec-Butyl-sydnon’s unique electronic properties and reactivity make it distinct from other sydnone derivatives, offering specific advantages in synthetic and biological applications.
Propiedades
Número CAS |
3441-56-3 |
|---|---|
Fórmula molecular |
C13H22IN |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
triethyl-(3-methylphenyl)azanium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KQKFNKOWSRVGJE-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
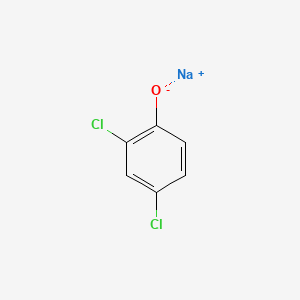
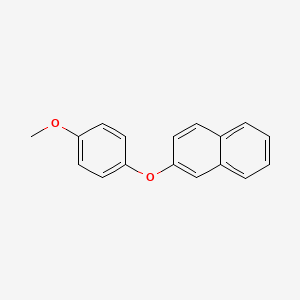
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
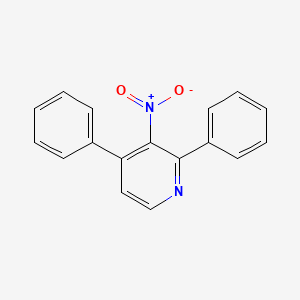

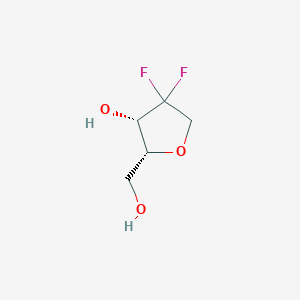
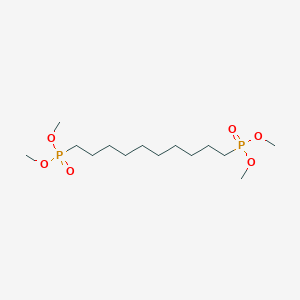
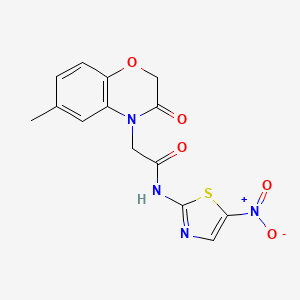
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
